molecular formula C8H6ClF3N4 B13048412 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13048412
M. Wt: 250.61 g/mol
InChI Key: KRDISYMEALOZCJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a trifluoroethyl group at position 1, a methyl group at position 6, and a chlorine atom at position 2. Pyrazolo[3,4-d]pyrimidines are purine analogs with diverse pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties . The trifluoroethyl substituent enhances metabolic stability and lipophilicity, making this compound a candidate for targeted therapies and diagnostic imaging .

Properties

Molecular Formula

C8H6ClF3N4

Molecular Weight

250.61 g/mol

IUPAC Name

4-chloro-6-methyl-1-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H6ClF3N4/c1-4-14-6(9)5-2-13-16(7(5)15-4)3-8(10,11)12/h2H,3H2,1H3

InChI Key

KRDISYMEALOZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2CC(F)(F)F)C(=N1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Cyclization to form the pyrazolo[3,4-D]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with formamide or other suitable reagents.

    Introduction of the trifluoroethyl group: This can be done using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.

    Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

    Coupling reactions: The trifluoroethyl group can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

    Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.

    Materials science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological research: The compound can be used as a probe to study biological pathways and interactions involving its molecular targets.

    Industrial applications: It can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the chloro and methyl groups can influence its reactivity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name R1 (Position 1) R4 R6 Key Features/Activities Synthesis Highlights Reference
Target Compound 2,2,2-Trifluoroethyl Cl CH3 Enhanced metabolic stability; PET imaging Alkylation with trifluoroethyl reagents
4-Chloro-6-(chloromethyl)-1-methyl-1H-... Methyl Cl CH2Cl High reactivity for derivatization Two-step synthesis from ethyl esters
4-Chloro-6-methyl-1-phenyl-1H-... Phenyl Cl CH3 Antiproliferative activity Chlorination with POCl3
4-Chloro-6-methyl-1-(ribofuranosyl)-1H-... Ribofuranosyl Cl CH3 Antiviral (HSV-1) Glycosylation with acetylated sugars
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-... Ethyl Cl CF3 Increased electron-withdrawing effects POCl3-mediated chlorination

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Trifluoroethyl and trifluoromethyl groups resist oxidative metabolism, prolonging half-life .
  • Reactivity : Chlorine at position 4 facilitates nucleophilic substitution, enabling diversification (e.g., hydrazide formation in antiproliferative derivatives) .

Biological Activity

4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClF3N5. Its structure features a pyrazolo[3,4-D]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically includes the formation of the pyrazolo[3,4-D]pyrimidine scaffold followed by chlorination and trifluoroethylation to introduce the desired functional groups.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-D]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. A study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The pyrazolo[3,4-D]pyrimidine framework is also associated with anticancer activity. In vitro studies have demonstrated that some derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, compounds were tested on human colorectal adenocarcinoma cells (Caco-2) and showed promising results in reducing cell viability .

Insecticidal Activity

Notably, this compound has been evaluated for its insecticidal properties. It has shown effectiveness against pests such as the two-spotted spider mite and brown planthopper . The biological activity against these pests suggests potential applications in agricultural pest management.

Case Study 1: Antimicrobial Evaluation

In a controlled study evaluating various pyrazolo[3,4-D]pyrimidine derivatives, researchers synthesized a series of compounds and assessed their antimicrobial activity against a panel of bacterial strains. The study highlighted the structure-activity relationship (SAR), revealing that specific substitutions on the pyrazole ring significantly enhance antibacterial efficacy .

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer properties of modified pyrazolo[3,4-D]pyrimidines. The study utilized human cancer cell lines to assess cytotoxic effects and identified several compounds that exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity underscores the therapeutic potential of these compounds in cancer treatment.

Data Tables

Compound NameMolecular FormulaMIC (μg/mL)Cancer Cell Line TestedIC50 (μM)
Compound AC10H9ClF3N50.25Caco-212
Compound BC10H9ClF3N50.5RAW 264.715
Compound CC10H9ClF3N50.75HCT11620

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